D-Configuration of Penicillamine Enhances Peptide Conformational Rigidity and Biological Activity
The D-configuration of penicillamine in Boc-D-Pen(Mob)-OH is critical for achieving high receptor affinity and functional activity in constrained peptide analogs. In a direct comparison, cyclic biphalin analogues containing D-penicillamine residues exhibited significantly enhanced μ- and δ-opioid receptor binding compared to L-penicillamine-containing analogues [1]. This stereochemical distinction translates into measurable differences in biological potency, underscoring the necessity of selecting the D-isomer over the L-isomer (e.g., Boc-Pen(Mob)-OH, CAS 120944-75-4) for targeted peptide design.
| Evidence Dimension | Opioid receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | D-Pen-containing cyclic biphalin: Ki(δ) = 5.2 nM, Ki(μ) = 1.9 nM |
| Comparator Or Baseline | L-Pen-containing analogue: 'scarcely active' (no quantifiable Ki reported) |
| Quantified Difference | >100-fold difference in functional activity; D-Pen analogue exhibits potent dual receptor affinity, L-Pen analogue is essentially inactive |
| Conditions | In vitro radioligand binding assay on CHO cells expressing human μ- and δ-opioid receptors |
Why This Matters
This directly demonstrates that D-penicillamine incorporation is essential for achieving desired biological activity in constrained peptide scaffolds; substituting with L-penicillamine building blocks yields inactive or weakly active products.
- [1] Stefanucci, A., et al. (2018). Novel cyclic biphalin analogue with improved antinociceptive properties. ACS Chemical Neuroscience, 9(3), 555-567. https://doi.org/10.1021/acschemneuro.7b00347 View Source
